N-Pentylcinnamamide: A Technical Guide to its Predicted Biological Activities
N-Pentylcinnamamide: A Technical Guide to its Predicted Biological Activities
Disclaimer: Scientific literature specifically detailing the biological activity of N-Pentylcinnamamide is not currently available. This guide synthesizes information on the well-documented activities of the broader cinnamamide (B152044) class, including N-alkyl and N-aryl derivatives, to predict the potential biological profile of N-Pentylcinnamamide for research and drug development professionals. The experimental protocols and signaling pathways described are those commonly used to evaluate cinnamamide derivatives and are presented as a likely framework for the investigation of N-Pentylcinnamamide.
Executive Summary
N-Pentylcinnamamide belongs to the cinnamamide family, a class of compounds recognized for a wide spectrum of biological activities. The core cinnamoyl moiety, derived from cinnamic acid, is a key pharmacophore found in numerous natural products.[1] Derivatives of cinnamamide have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. Furthermore, some cinnamamides have been identified as inhibitors of histone deacetylases (HDACs), suggesting a role in epigenetic regulation. This document provides an in-depth overview of these potential activities, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Predicted Biological Activities and Quantitative Data
Based on structure-activity relationships within the cinnamamide class, N-Pentylcinnamamide is predicted to exhibit several biological activities. The lipophilic nature of the pentyl group may influence the potency of these activities. An increase in alkyl chain length has been shown to correlate with increased antimicrobial activity up to a certain point.[2]
Antimicrobial Activity
Cinnamamide derivatives are known for their broad-spectrum antimicrobial effects.[3][4][5] Studies on N-alkylcinnamamides and related compounds have demonstrated activity against various bacterial and fungal strains. For instance, butyl cinnamate, a related compound, has shown notable antifungal activity.[6]
Table 1: Antimicrobial Activity of Representative Cinnamamide Derivatives
| Compound | Target Organism | Activity | Value (µM) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | MIC | 22.27 | [7] |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | MIC | 27.47 | [7] |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | MIC | 27.38 | [7] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | MIC | 458.15 | [6] |
| Butyl cinnamate | Candida albicans | MIC | 626.62 | [6] |
Anticancer Activity
The cinnamamide scaffold is a constituent of several compounds with demonstrated anticancer properties.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some derivatives involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR).[8][9][10]
Table 2: Cytotoxic Activity of Representative Cinnamamide Derivatives
| Compound | Cell Line | Activity | Value (µM) | Reference |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative | HepG2 (Liver Cancer) | IC50 | 4.23 | [8][9] |
| N-(4-phenylthiazol-2-yl)cinnamamide derivative 8f | Jurkat (T-cell leukemia) | IC50 | 0.035 | [11] |
| Cinnamamide-quinazoline derivative 7g | H1975 (Lung Cancer, EGFR T790M) | IC50 | 1.22 | [10] |
Anti-inflammatory Activity
Cinnamamides have shown potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][12][13] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] Some derivatives have been shown to directly target the MD2/TLR4 complex, preventing the initiation of the inflammatory cascade.[8]
Neuroprotective Activity
Several cinnamamide derivatives have been investigated for their neuroprotective properties, showing potential for the treatment of neurodegenerative diseases and ischemic stroke.[7][10][15][16] Their mechanisms of action include antioxidant effects, anti-apoptotic activity, and modulation of cholinergic pathways.[10][16]
Histone Deacetylase (HDAC) Inhibition
The cinnamamide scaffold has been incorporated into the design of potent histone deacetylase (HDAC) inhibitors.[3][17][18] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology.[19] N-hydroxycinnamamide-based compounds, in particular, have shown promising activity against class I and II HDACs.[3][17]
Table 3: HDAC Inhibitory Activity of a Representative N-hydroxycinnamamide Derivative
| Compound | Target | Activity | Value (nM) | Reference |
| Compound 11r | HDAC1 | IC50 | 11.8 | [3][17] |
| HDAC3 | IC50 | 3.9 | [3][17] | |
| HDAC6 | IC50 | 308.2 | [3][17] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of N-Pentylcinnamamide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21][22]
Protocol:
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
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Serial Dilution: The test compound (N-Pentylcinnamamide) is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[21]
-
Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[22]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 16-24 hours).[21]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[21]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23][24][25]
Protocol:
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Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: Cells are treated with various concentrations of N-Pentylcinnamamide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[24]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[23]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[25]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[26][27][28]
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293 or U251-MG) is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.[26][27][28]
-
Compound Pre-treatment: The transfected cells are pre-treated with different concentrations of N-Pentylcinnamamide for a defined period (e.g., 1 hour).[13]
-
Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[13]
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and specific luciferase substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated, untreated control.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of HDAC enzymes.[11][29][30][31][32]
Protocol:
-
Enzyme and Compound Preparation: Recombinant human HDAC enzyme is diluted in assay buffer. The test compound (N-Pentylcinnamamide) is prepared at various concentrations.
-
Reaction Setup: The diluted HDAC enzyme is incubated with the test compound in a 96-well plate for a short period (e.g., 15 minutes) at 37°C.[32]
-
Substrate Addition: A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
Development: After incubation (e.g., 30 minutes at 37°C), a developer solution is added, which releases a fluorophore from the deacetylated substrate.[29]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[32]
-
Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the compound-treated wells to the untreated enzyme control wells. The IC50 value is then determined.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Predicted inhibition of the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: A generalized workflow for determining the cytotoxicity of a test compound.
Caption: A typical workflow for an in vitro fluorometric HDAC inhibition assay.
Conclusion
While direct experimental data for N-Pentylcinnamamide is lacking, the extensive research on the cinnamamide scaffold provides a strong foundation for predicting its biological activities. It is plausible that N-Pentylcinnamamide will exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, with potential for HDAC inhibition. The provided experimental protocols and workflows offer a comprehensive guide for the systematic evaluation of these predicted activities. Further research is warranted to elucidate the specific biological profile and therapeutic potential of N-Pentylcinnamamide.
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- 27. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
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